N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide
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Overview
Description
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide is a compound that belongs to the class of oxolane carboxamides It features a hydroxyphenyl group attached to an ethyl chain, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide typically involves the reaction of 3-hydroxyphenylethylamine with oxolane-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Formation of 3-oxo-phenylethyl oxolane-2-carboxamide.
Reduction: Formation of N-[2-(3-aminophenyl)ethyl]oxolane-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, modulating their activity. The oxolane ring can contribute to the compound’s stability and bioavailability. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-hydroxyphenyl)ethyl]oxolane-2-carboxamide: Similar structure but with the hydroxy group in the para position.
N-[2-(3-hydroxyphenyl)ethyl]pyridine-2-carboxamide: Contains a pyridine ring instead of an oxolane ring.
Uniqueness
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The position of the hydroxy group and the presence of the oxolane ring differentiate it from similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological effects.
Properties
IUPAC Name |
N-[2-(3-hydroxyphenyl)ethyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-11-4-1-3-10(9-11)6-7-14-13(16)12-5-2-8-17-12/h1,3-4,9,12,15H,2,5-8H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNENGFRMDXFSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NCCC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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